molecular formula C18H24N2O3 B2976328 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 941919-65-9

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B2976328
CAS No.: 941919-65-9
M. Wt: 316.401
InChI Key: CEXSSWJVPIGFQB-UHFFFAOYSA-N
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Description

N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide moiety linked to a substituted phenyl ring. The phenyl group is functionalized at the 4-position with a methoxy (-OCH₃) group and at the 3-position with a 2-oxopiperidinyl substituent.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-23-16-10-9-14(19-18(22)13-6-2-3-7-13)12-15(16)20-11-5-4-8-17(20)21/h9-10,12-13H,2-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXSSWJVPIGFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCC2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following compounds share structural similarities with the target molecule, particularly in the carboxamide group and aromatic substitution patterns. Key differences lie in core scaffolds, substituent types, and synthetic accessibility:

Compound Name Core Structure Substituents Yield/Purity Key Features
Target Compound : N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide Phenyl ring 4-OCH₃, 3-(2-oxopiperidinyl) Data not available Hydrogen-bonding potential from 2-oxopiperidinyl and amide; moderate lipophilicity
N-((S)-1-{4-[4-((3-Trifluoromethyl)Phenyl)Piperazin-1-yl]Butyl}Pyrrolidin-2,5-Dion-yl)Cyclopentanecarboxamide Pyrrolidin-2,5-dione 3-Trifluoromethylphenylpiperazine, butyl linker 69% yield, 51% purity Enhanced electron-withdrawing effects (CF₃); potential CNS activity due to piperazine
N-(3-Chloro-4-Fluorophenyl)-3-(2,4-Difluorobenzyl)-4-Oxooctahydro-1H-Cyclopenta[d]Pyrimidine-1-Carboxamide Cyclopenta[d]pyrimidine 3-Cl, 4-F on phenyl; 2,4-difluorobenzyl Synthesized via DCC Rigid pyrimidine core; halogen substituents may improve metabolic stability
N-(4-Phenoxyphenyl)-2-Piperidin-1-yl-Acetamide Phenyl ring 4-phenoxy, piperidinyl-acetamide Commercially available Phenoxy group increases lipophilicity; piperidine enhances solubility

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxy group is electron-donating, which may enhance aryl ring stability and modulate electronic interactions in binding pockets. The trifluoromethyl group in provides strong electron-withdrawing and hydrophobic properties, which could improve membrane permeability but reduce aqueous solubility.
  • Hydrogen-Bonding Motifs: The 2-oxopiperidinyl group in the target compound offers a ketone oxygen for hydrogen bonding, similar to the pyrrolidin-2,5-dione in . Both motifs may enhance target engagement in polar environments. The amide linkage in all compounds serves as a critical hydrogen-bond donor/acceptor, a common feature in protease inhibitors or GPCR-targeting agents.

Biological Activity

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is a synthetic compound with potential pharmacological applications. Its structural formula is characterized by a cyclopentanecarboxamide core, substituted with a piperidinyl moiety and a methoxy group, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C21_{21}H24_{24}N2_2O3_3
  • Molecular Weight : 352 Da
  • SMILES Notation : Provided in the chemical databases for computational studies.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives containing similar functional groups have shown strong inhibition of reactive oxygen species (ROS), with IC50_{50} values indicating potency against oxidative stress in cellular models .

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For example, derivatives of oxadiazole structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2, with IC50_{50} values comparable to established chemotherapeutics like Doxorubicin . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as EGFR .

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to this compound has been documented in various studies. Compounds with similar structural motifs have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species . These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as COX-2 and EGFR .
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic factors, leading to reduced cell viability .
  • Antioxidative Mechanisms : By scavenging free radicals and enhancing endogenous antioxidant defenses, the compound can mitigate oxidative damage in cells .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of a series of compounds related to this compound on MCF-7 cells. The results indicated that certain derivatives had IC50_{50} values below 5 µg/mL, showcasing their potential for development as anticancer agents .
  • Antimicrobial Screening : Compounds structurally related to this amide were tested against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentration (MIC) values in the low µg/mL range .

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